(2-Bromophenyl)(p-tolyl)methanol
Overview
Description
(2-Bromophenyl)(p-tolyl)methanol is an organic compound characterized by the presence of a bromine atom on the phenyl ring and a methyl group on the tolyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(p-tolyl)methanol typically involves the Grignard reaction. One common method is the reaction of 2-bromobenzyl chloride with p-tolylmagnesium bromide in an anhydrous ether solvent. The reaction proceeds as follows:
2-Bromobenzyl chloride+p-Tolylmagnesium bromide→this compound
The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: (2-Bromophenyl)(p-tolyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH₃) can replace the bromine with a methoxy group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products:
Oxidation: (2-Bromophenyl)(p-tolyl)ketone.
Reduction: (2-Bromophenyl)(p-tolyl)methane.
Substitution: (2-Methoxyphenyl)(p-tolyl)methanol.
Scientific Research Applications
(2-Bromophenyl)(p-tolyl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (2-Bromophenyl)(p-tolyl)methanol exerts its effects depends on the specific reaction or application. In general, the presence of the bromine atom and the hydroxyl group allows for diverse chemical reactivity. The bromine atom can participate in electrophilic aromatic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic reactions.
Comparison with Similar Compounds
(2-Bromophenyl)(phenyl)methanol: Similar structure but with a phenyl group instead of a tolyl group.
(2-Chlorophenyl)(p-tolyl)methanol: Similar structure but with a chlorine atom instead of a bromine atom.
(2-Bromophenyl)(m-tolyl)methanol: Similar structure but with the methyl group on the meta position of the tolyl ring.
Uniqueness: (2-Bromophenyl)(p-tolyl)methanol is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interactions in chemical reactions. This makes it a versatile compound for various synthetic applications.
Properties
IUPAC Name |
(2-bromophenyl)-(4-methylphenyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9,14,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXJJOHFXZJYAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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